6-Aminopyridin-3-ol hydrobromide
Description
Contextualization within Pyridinol Chemistry
Pyridinols are a class of organic compounds that are derivatives of pyridine (B92270), featuring a hydroxyl group attached to the pyridine ring. wiktionary.org These compounds, also known as hydroxypyridines, are significant in various chemical fields, including pharmaceuticals. ontosight.ai The position of the hydroxyl group on the pyridine ring can lead to different isomers with distinct chemical properties, such as 2-hydroxypyridine (B17775) and 3-hydroxypyridine (B118123). ontosight.ainist.gov
Pyridinols can exist in tautomeric forms, for instance, 2-hydroxypyridine is in equilibrium with 2-pyridone. ontosight.aiwikipedia.org This characteristic influences their reactivity and interactions in chemical systems. wikipedia.org 6-Aminopyridin-3-ol hydrobromide fits within this class as a substituted 3-hydroxypyridine, with the addition of an amino group at the 6-position. This substitution pattern provides multiple reactive sites, making it a valuable intermediate for creating more complex molecules. The hydrochloride salt of 6-aminopyridin-3-ol is noted for its utility in synthesizing biologically active molecules and its applications in pharmaceutical and agrochemical research. chemimpex.comchemimpex.com
Significance of Bromide Counterions in Chemical Systems
Bromide ions are relatively large and highly soluble in water. ontosight.ai The formation of a hydrobromide salt, as in this case, can enhance the solubility of the parent molecule in aqueous solutions, a property that is often desirable in both laboratory research and industrial processes. wikipedia.org The presence of the bromide ion can also affect the compound's reactivity and its interactions with other chemical species. ontosight.ai In a broader context, bromine and its compounds are utilized in the synthesis of pharmaceuticals, flame retardants, and agricultural chemicals. azom.comsamaterials.com
Overview of Research Trajectories for Aminopyridinol Derivatives
Aminopyridinol derivatives, including compounds like this compound, are valuable intermediates in organic synthesis. google.com Research into these derivatives is often directed towards the development of new pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com The amino and hydroxyl groups on the pyridine ring serve as functional handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures. chemimpex.com
Studies on related aminopyridine compounds have shown their potential as building blocks for a range of biologically active molecules. For instance, various aminopyridine bromides are used as intermediates in the synthesis of compounds with therapeutic potential, including treatments for diabetes, obesity, and inflammatory conditions, as well as agents with antibacterial activity. google.com The hydrochloride salt of 6-aminopyridin-3-ol is specifically mentioned as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals like herbicides and fungicides. chemimpex.com The versatility of these derivatives also extends to materials science and coordination chemistry, where they are used to create new polymers and ligands for metal complexes. chemimpex.comchemimpex.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C5H7BrN2O | 191.02 | 330473-75-1 |
| 6-Aminopyridin-3-ol | C5H6N2O | 110.12 | 55717-46-9 |
| 3-Hydroxypyridine | C5H5NO | 95.10 | 109-00-2 |
| 2-Hydroxypyridine | C5H5NO | 95.10 | 142-08-5 |
| 6-Bromopyridin-3-amine | C5H5BrN2 | 173.01 | 13534-99-1 |
| 3-Amino-6-bromo-pyridin-2-ol hydrobromide | C5H6Br2N2O | 269.92 | 134577-43-8 |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
6-aminopyridin-3-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.BrH/c6-5-2-1-4(8)3-7-5;/h1-3,8H,(H2,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLBTWHWLQVYFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)N.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735685 | |
| Record name | 6-Aminopyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330473-75-1 | |
| Record name | 6-Aminopyridin-3-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 6 Aminopyridin 3 Ol Hydrobromide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the structural determination of organic molecules. For 6-Aminopyridin-3-ol hydrobromide, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide invaluable insights into its atomic connectivity and chemical environment. The protonation of the pyridine (B92270) nitrogen by hydrobromic acid significantly influences the chemical shifts of the protons and carbons in the aromatic ring.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. Due to the electron-withdrawing effect of the protonated pyridinium (B92312) nitrogen, the aromatic protons are anticipated to be deshielded and resonate at a lower field compared to the free base, 6-Aminopyridin-3-ol.
The pyridine ring protons at positions 2, 4, and 5 will exhibit characteristic splitting patterns. The proton at C2 would likely appear as a doublet, coupled to the proton at C5. The proton at C4 would also be a doublet, coupled to the proton at C5. The proton at C5 would, in turn, appear as a doublet of doublets, showing coupling to both the C2 and C4 protons. The amino (-NH₂) and hydroxyl (-OH) protons, as well as the ammonium (B1175870) proton (-N⁺H-), are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 7.8 - 8.2 | d | 2.0 - 3.0 |
| H4 | 7.0 - 7.4 | d | 8.0 - 9.0 |
| H5 | 6.8 - 7.2 | dd | 8.0 - 9.0, 2.0 - 3.0 |
| -NH₂ | 5.0 - 7.0 | br s | - |
| -OH | 9.0 - 11.0 | br s | - |
| -N⁺H- | 12.0 - 14.0 | br s | - |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 140 - 145 |
| C3 | 150 - 155 |
| C4 | 115 - 120 |
| C5 | 110 - 115 |
| C6 | 155 - 160 |
Note: These are predicted values based on related structures and may vary.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed. A COSY spectrum would reveal the coupling relationships between the protons on the pyridine ring, confirming the H2-H5 and H4-H5 correlations. An HSQC spectrum would correlate each proton to its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already established proton assignments.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations and provides characteristic fingerprints of functional groups.
The FT-IR spectrum of this compound will show characteristic absorption bands. The O-H stretching vibration of the phenolic group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the amino group typically appear as two distinct bands in the 3300-3500 cm⁻¹ range for the asymmetric and symmetric stretches. The presence of the pyridinium ion (N⁺-H) will give rise to a broad absorption in the 2500-3000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. The C-O stretching of the phenol (B47542) and C-N stretching of the amino group will appear in the 1200-1300 cm⁻¹ range.
Raman spectroscopy , being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are typically strong in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak |
| N-H Stretch (amino) | 3300-3500 (two bands) | 3300-3500 |
| N⁺-H Stretch (pyridinium) | 2500-3000 (broad) | Weak |
| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |
| C=C, C=N Ring Stretch | 1400-1650 | 1400-1650 (strong) |
| C-O Stretch | 1200-1300 | Moderate |
| C-N Stretch | 1250-1350 | Moderate |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would show the molecular ion of the free base, 6-Aminopyridin-3-ol, [C₅H₆N₂O]⁺, at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 110.05). The hydrobromide salt itself would not typically be observed as a single entity in the gas phase.
The fragmentation pattern would be characteristic of the aminopyridinol structure. Common fragmentation pathways would likely involve the loss of small neutral molecules such as CO, HCN, and radicals.
Table 4: Predicted Mass Spectrometry Data for 6-Aminopyridin-3-ol
| Ion | Predicted m/z | Identity |
| [M]⁺ | 110.05 | Molecular ion of 6-Aminopyridin-3-ol |
| [M-CO]⁺ | 82.05 | Loss of carbon monoxide |
| [M-HCN]⁺ | 83.04 | Loss of hydrogen cyanide |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region. The spectrum is expected to show absorptions arising from π→π* and n→π* transitions of the pyridine ring and the substituents.
The protonation of the pyridine nitrogen in the hydrobromide salt is expected to cause a bathochromic (red) shift in the absorption maxima compared to the free base, due to the increased conjugation and stabilization of the excited state. The presence of the amino and hydroxyl groups, which are auxochromes, will also influence the position and intensity of the absorption bands.
Table 5: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent
| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π→π | 280 - 320 | High |
| n→π | 340 - 380 | Low |
Computational and Theoretical Investigations of 6 Aminopyridin 3 Ol Hydrobromide Systems
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods can predict molecular geometries, energies, and various spectroscopic properties.
Ab Initio Methods (e.g., GAMESS)
A typical ab initio calculation, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), would begin with the optimization of the molecular geometry of 6-Aminopyridin-3-ol and its hydrobromide salt. This would be followed by frequency calculations to ensure the optimized structure corresponds to a minimum on the potential energy surface. Such calculations would provide a foundational understanding of the molecule's stability and preferred conformation.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. It is particularly effective for studying the electronic properties of molecules like aminopyridine derivatives. schrodinger.comresearchgate.net DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of 6-Aminopyridin-3-ol hydrobromide.
In a typical DFT study, the choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311G(d,p)) is crucial for obtaining reliable results. nih.gov For this compound, DFT could be employed to investigate the effects of protonation on the electronic properties of the parent molecule, 6-Aminopyridin-3-ol. This would involve calculating properties such as atomic charges, dipole moments, and molecular orbital energies for both the neutral and protonated forms. The results would help in understanding the changes in reactivity and intermolecular interactions upon salt formation.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, solvent effects, and intermolecular interactions.
For this compound, an MD simulation could be performed to understand its behavior in a solvent, such as water. This would involve placing the molecule in a box of solvent molecules and simulating their movements over a period of nanoseconds. The simulation would reveal how the hydrobromide salt interacts with water molecules, including the formation of hydrogen bonds and the solvation shell around the cation and anion. Such studies are crucial for understanding the behavior of the compound in a biological environment. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wavefunctions obtained from QM calculations into the familiar language of chemical bonding, including lone pairs, bonds, and intermolecular interactions. uni-muenchen.deacs.org NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule. scirp.org
For this compound, NBO analysis can elucidate the hybridization of the atoms and the nature of the bonds within the pyridinol ring and the amino group. It can also quantify the donor-acceptor interactions that contribute to the stability of the molecule. uni-muenchen.de The analysis would reveal the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs, which is indicative of hyperconjugative and resonance effects. In the case of the hydrobromide salt, NBO analysis would be particularly useful in characterizing the interaction between the bromide ion and the protonated aminopyridinol cation.
Table 1: Illustrative NBO Analysis Data for 6-Aminopyridin-3-ol
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N5 | π* (C2-C3) | 5.2 | Lone Pair -> Antibonding π |
| π (C2-C3) | π* (C4-C5) | 18.7 | π -> Antibonding π (Resonance) |
| σ (C6-H) | σ* (N1-C2) | 0.8 | σ -> Antibonding σ (Hyperconjugation) |
Note: This table presents hypothetical data for illustrative purposes, based on typical values for similar aromatic systems.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap Determination
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.netresearchgate.net A smaller gap generally implies higher reactivity. nih.gov
For this compound, FMO analysis can predict its reactive sites and potential for undergoing chemical reactions. The distribution of the HOMO and LUMO across the molecule would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO gap can be calculated using DFT methods. schrodinger.com Comparing the HOMO-LUMO gaps of 6-Aminopyridin-3-ol and its hydrobromide salt would reveal the effect of protonation on its reactivity.
Table 2: Illustrative FMO Analysis Data
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 6-Aminopyridin-3-ol | -5.8 | -1.2 | 4.6 |
| 6-Aminopyridin-3-ol HBr | -6.5 | -2.0 | 4.5 |
Note: This table presents hypothetical data for illustrative purposes, based on trends observed in similar pyridine (B92270) derivatives.
Computational Modeling of Reaction Mechanisms
Computational modeling can be used to investigate the detailed mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and activation energies. nih.govnih.govresearchgate.net For this compound, this could involve studying its synthesis or its potential metabolic pathways.
For example, the N-alkylation of aminopyridines is a common reaction. researchgate.net DFT calculations could be used to model the reaction pathway of the alkylation of 6-Aminopyridin-3-ol, identifying the transition state structures and calculating the activation barriers. This information would be valuable for optimizing reaction conditions and understanding the factors that control the regioselectivity of the reaction. Similarly, the reactivity of the compound with biological macromolecules could be explored through docking studies and QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to understand its potential pharmacological activity. nih.gov
Ligand-Target Docking Studies (e.g., Adenosine (B11128) Receptors)
Computational and theoretical investigations, particularly molecular docking studies, have become indispensable tools in modern drug discovery for predicting the binding orientation and affinity of small molecules to their protein targets. While specific ligand-target docking studies for this compound with adenosine receptors are not extensively available in publicly accessible literature, we can infer potential binding interactions based on studies of structurally related aminopyridine derivatives and other heterocyclic compounds that target these receptors. Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are a family of G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, making them attractive therapeutic targets. nih.gov
Molecular docking simulations on various adenosine receptor antagonists have revealed key structural features and amino acid residues within the binding pocket that are critical for ligand recognition and binding. These studies provide a framework for understanding how a molecule like 6-Aminopyridin-3-ol might interact with these receptors.
Inferred Binding Interactions with Adenosine Receptors
Based on computational studies of other ligands, the binding of a small molecule like this compound to an adenosine receptor would likely involve a combination of hydrogen bonds, hydrophobic interactions, and potentially π-π stacking interactions. The aminopyridine core is expected to play a central role in anchoring the ligand within the receptor's binding site.
Key Potential Interaction Points:
Hydrogen Bonding: The amino group (-NH2) and the hydroxyl group (-OH) of 6-Aminopyridin-3-ol are prime candidates for forming hydrogen bonds with specific residues in the receptor. For instance, studies on A3 adenosine receptor antagonists have highlighted the importance of hydrogen bonding with residues like Asn250. nih.gov The nitrogen atom within the pyridine ring could also act as a hydrogen bond acceptor.
Hydrophobic Interactions: The pyridine ring itself can engage in hydrophobic interactions with non-polar amino acid residues within a hydrophobic pocket of the binding site. Docking studies of various antagonists at the A2A adenosine receptor have identified a hydrophobic pocket involving residues such as Phe168, Met270, and Ile274. researchgate.net
π-π Stacking: The aromatic nature of the pyridine ring suggests the possibility of π-π stacking interactions with aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr) in the binding site. This type of interaction with Phe168 has been observed for A3 adenosine receptor antagonists. nih.gov
The table below summarizes key amino acid residues in different adenosine receptor subtypes that are frequently implicated in ligand binding based on computational studies of various antagonists. These residues represent potential interaction partners for a molecule like this compound.
| Receptor Subtype | Key Interacting Residues (from various antagonist studies) | Type of Interaction | Reference |
| A2A | Phe168, Met270, Ile274, Leu167 | Hydrophobic Interactions | researchgate.net |
| Glu169, Asn253 | Polar Interactions (Hydrogen Bonding) | researchgate.net | |
| A3 | Asn250 | Hydrogen Bonding | nih.gov |
| Phe168 | π-π Stacking | nih.gov | |
| Leu192, Leu221, Tyr258 | Hydrophobic Contacts | researchgate.net |
It is important to emphasize that these are inferred interactions based on the behavior of other ligands. The actual binding mode and affinity of this compound would need to be confirmed through specific in silico and subsequent in vitro experiments. The protonated state of the hydrobromide salt could also influence its binding characteristics, potentially favoring interactions with negatively charged residues in the binding pocket. The development of quantitative structure-activity relationship (QSAR) models for adenosine receptor ligands further aids in predicting the biological activity of new compounds before their synthesis. nih.gov
Chemical Reactivity and Mechanistic Pathways Involving 6 Aminopyridin 3 Ol Hydrobromide
Nucleophilic Substitution Reactions (SN1/SN2) at Substituted Centers
The primary nucleophilic character of 6-Aminopyridin-3-ol stems from the lone pairs of electrons on the exocyclic amino and hydroxyl groups. These groups can readily participate in nucleophilic substitution reactions where they attack an electrophilic carbon center.
N-Alkylation and N-Acylation: The amino group is a potent nucleophile and can react with alkyl halides (via an SN2 mechanism) or acyl halides/anhydrides (via nucleophilic acyl substitution) to form secondary amines and amides, respectively.
O-Alkylation and O-Acylation: The hydroxyl group, particularly after deprotonation to the more nucleophilic phenoxide-like form, can react with electrophiles to form ethers and esters.
While the functional groups are strong nucleophiles, the pyridine (B92270) ring itself is electron-deficient and generally resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require a good leaving group on the ring and the presence of strong electron-withdrawing groups to activate the ring, which are not inherently present in this molecule. However, tertiary amines have been noted in some cases to act as nucleophiles in substitutions at heteroaromatic halides. mdpi.com
| Reaction Type | Nucleophilic Center | Typical Electrophile | Resulting Product Class |
| N-Alkylation | Amino Group (-NH2) | Alkyl Halide (R-X) | Secondary Amine |
| N-Acylation | Amino Group (-NH2) | Acyl Halide (RCO-X) | Amide |
| O-Alkylation | Hydroxyl Group (-OH) | Alkyl Halide (R-X) | Ether |
| O-Acylation | Hydroxyl Group (-OH) | Acyl Halide (RCO-X) | Ester |
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution (SEAr) on a pyridine ring is generally more difficult than on a benzene ring due to the deactivating effect of the electronegative nitrogen atom. quimicaorganica.orgwikipedia.org In 6-Aminopyridin-3-ol hydrobromide, this deactivation is further intensified by the protonation of the ring nitrogen, which imparts a positive charge and enhances its electron-withdrawing inductive effect.
Directing Effects: The -NH2 group is at position 6 and the -OH group is at position 3.
The hydroxyl group strongly activates and directs electrophiles to its ortho positions (positions 2 and 4) and para position (position 6, already substituted).
The amino group strongly activates and directs to its ortho position (position 5) and para position (position 3, already substituted).
Predicted Reactivity: The positions most activated by resonance are 2, 4, and 5. The protonated pyridinium (B92312) nitrogen strongly deactivates the adjacent position 2. Therefore, electrophilic attack is most likely to occur at positions 4 and 5, which are ortho to the hydroxyl and amino groups, respectively. The precise outcome often depends on the reaction conditions (e.g., pH), which can alter the protonation state of the molecule.
Common SEAr reactions like nitration, halogenation, and sulfonation require carefully controlled, and often harsh, conditions to proceed effectively on the deactivated pyridine ring. quimicaorganica.orgwikipedia.org
| Substituent | Position | Electronic Effect | Directing Influence |
| Pyridinium Nitrogen | 1 | Strongly Deactivating (Inductive) | Meta-directing (to positions 3, 5) |
| Hydroxyl (-OH) | 3 | Strongly Activating (Resonance) | Ortho-, Para-directing (to positions 2, 4, 6) |
| Amino (-NH2) | 6 | Strongly Activating (Resonance) | Ortho-, Para-directing (to positions 3, 5) |
Addition Reactions Across Unsaturated Bonds
Addition reactions that disrupt the aromaticity of the pyridine ring are generally energetically unfavorable. However, under specific conditions, the double bonds in the ring can undergo addition.
Catalytic Hydrogenation: The most common addition reaction is the reduction of the aromatic ring. In the presence of catalysts like platinum, palladium, or rhodium under hydrogen pressure, the pyridine ring can be fully reduced to a piperidine (B6355638) ring. This process is a type of addition of hydrogen across the C=C and C=N double bonds.
Addition of HBr: While the addition of HBr is a classic reaction for alkenes, it does not typically occur across the double bonds of an aromatic pyridine ring under standard conditions. masterorganicchemistry.comyoutube.com The stability of the aromatic system prevents such reactions. Radical addition mechanisms, which can occur with alkenes in the presence of peroxides, are also not favored for aromatic systems. masterorganicchemistry.com
Rearrangement Reactions of Aminopyridinol Intermediates
Aminopyridinol derivatives can be precursors to various molecular rearrangements, which are intramolecular reactions involving the migration of a substituent from one atom to another. wikipedia.org The specific rearrangement often depends on the intermediates formed during a reaction.
Bamberger-type Rearrangement: The Bamberger rearrangement involves the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.de An analogous process could be envisioned for a derivative of 6-Aminopyridin-3-ol. If the amino group were converted to a hydroxylamine, subsequent acid treatment could potentially lead to intermediates that rearrange to form aminohydroxypyridines. The mechanism proceeds through the formation of a nitrenium ion, which is then attacked by a nucleophile like water. wiley-vch.de
Beckmann Rearrangement: If the hydroxyl group at position 3 were oxidized to a ketone, the resulting pyridinone could be converted to an oxime. This oxime intermediate could then undergo a Beckmann rearrangement in the presence of acid to yield a substituted lactam (a cyclic amide). libretexts.org This reaction involves the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. bdu.ac.in
Curtius and Hofmann Rearrangements: If a carboxylic acid group were introduced onto the pyridine ring, it could be converted to an acyl azide for a Curtius rearrangement or an amide for a Hofmann rearrangement. libretexts.orgnih.gov These reactions proceed through an isocyanate intermediate and would result in the formation of a new amino group on the ring.
Oxidation and Reduction Chemistry
The this compound molecule has sites susceptible to both oxidation and reduction.
Oxidation: The aminophenol moiety is electron-rich and can be sensitive to oxidizing agents.
Mild oxidation can lead to the formation of quinone-imine type structures, which are often colored and can be highly reactive.
Stronger oxidation can lead to degradation of the ring. The kinetics of oxidation of similar aminopyridinone compounds have been studied, showing that the reaction can be complex and may be subject to inhibition by products. researchgate.net
Reduction:
As mentioned in section 5.3, the most significant reduction reaction is the catalytic hydrogenation of the pyridine ring to yield the corresponding 2-amino-5-hydroxypiperidine.
Nitro groups, if introduced onto the ring via electrophilic substitution, can be selectively reduced to amino groups using reagents like Sn/HCl or catalytic hydrogenation, further functionalizing the molecule.
Intramolecular Cyclization and Condensation Mechanisms
The presence of both an amino and a hydroxyl group on the same molecule makes 6-Aminopyridin-3-ol an excellent precursor for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions typically involve reacting the aminopyridinol with a bifunctional reagent.
Formation of Oxazolopyridines: Reaction with a one-carbon electrophile (e.g., phosgene, carbonyldiimidazole, or an orthoester) can lead to the formation of a fused oxazole ring. The reaction proceeds by initial reaction at one of the nucleophilic sites (-NH2 or -OH), followed by an intramolecular condensation to close the five-membered ring.
Formation of Imidazolopyridines: Reaction with a reagent like cyanogen bromide or a carboxylic acid derivative can lead to the formation of a fused imidazole (B134444) ring system.
1,5-Electrocyclization: Derivatives of the aminopyridinol can be designed to undergo pericyclic reactions. For instance, creating a conjugated system with a total of 6π electrons can lead to a thermally or photochemically induced 1,5-electrocyclization to form a new five-membered ring. researchgate.net
Role of the Hydrobromide Counterion in Reaction Kinetics
The "hydrobromide" designation is not trivial; it significantly impacts the molecule's reactivity and the kinetics of its reactions.
Supramolecular Assemblies and Crystal Engineering of 6 Aminopyridin 3 Ol Hydrobromide
Halogen Bonding Interactions Involving the Bromide Anion
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the case of 6-aminopyridin-3-ol hydrobromide, the bromide anion (Br⁻) is electron-rich and thus typically acts as a halogen bond acceptor. However, the principles of halogen bonding can be explored in related co-crystal systems where an organobromine compound might be introduced.
The formation of a halogen bond is characterized by the interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a nucleophilic region on another molecule. acs.org While the bromide anion itself does not have a σ-hole, it can readily participate as the nucleophilic acceptor in halogen bonds with suitable donor molecules. The strength and geometry of these interactions are influenced by the nature of the halogen bond donor and the crystalline environment.
Investigation of Hydrogen Bonding Networks (N-H...O, O-H...N, N-H...Br, O-H...Br)
Hydrogen bonding is the dominant intermolecular force governing the supramolecular structure of this compound. The molecule contains multiple hydrogen bond donors (the amino -NH₂ group and the hydroxyl -OH group) and acceptors (the pyridine (B92270) nitrogen atom and the hydroxyl oxygen atom). The presence of the bromide anion introduces an additional, effective hydrogen bond acceptor.
The interplay between these groups leads to the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons. These synthons can be either homomeric (involving identical functional groups) or heteromeric (involving different functional groups). In the crystal lattice of this compound, a complex and three-dimensional network of hydrogen bonds is anticipated, involving:
N-H...O and O-H...N interactions: These interactions are common in aminopyridine derivatives, often leading to the formation of cyclic motifs. researchgate.net For instance, the carboxylic acid-pyridine heterosynthon is a well-studied example, though not directly applicable here, it illustrates the robustness of such interactions. researchgate.net
The relative strengths of these hydrogen bonds play a critical role in determining the final crystal packing. The strongest hydrogen bonds will typically form first, directing the subsequent assembly of the crystal lattice.
| Potential Hydrogen Bond Interactions in this compound | |
| Donor | Acceptor |
| Amino group (N-H) | Oxygen (hydroxyl) |
| Hydroxyl group (O-H) | Nitrogen (pyridine) |
| Amino group (N-H) | Bromide anion (Br⁻) |
| Hydroxyl group (O-H) | Bromide anion (Br⁻) |
π-Stacking and Aromatic Interactions
The pyridine ring of this compound allows for the possibility of π-stacking interactions. These non-covalent interactions occur between aromatic rings and contribute to the stabilization of the crystal structure. mdpi.com The geometry of these interactions can vary, from face-to-face to edge-to-face arrangements, depending on the electronic nature of the aromatic rings and the steric constraints imposed by the surrounding molecules.
Formation of Co-crystals and Salts
The formation of a salt, this compound, involves the transfer of a proton from hydrobromic acid to the more basic nitrogen of the pyridine ring. This results in a pyridinium (B92312) cation and a bromide anion. The distinction between a salt and a co-crystal lies in the location of the proton. In a co-crystal, the components are neutral molecules held together by non-covalent interactions, whereas in a salt, there is a distinct proton transfer between an acid and a base. crystalpharmatech.comnih.gov
The formation of multi-component crystals, such as co-crystals or salts, is a key strategy in crystal engineering to modify the physicochemical properties of a substance. nih.gov 6-Aminopyridin-3-ol, with its hydrogen bond donor and acceptor sites, is a prime candidate for the formation of co-crystals with other molecules, known as co-formers. researchgate.netnih.gov The selection of a suitable co-former can lead to the generation of new crystalline forms with altered properties.
Self-Assembly Strategies in Solution and Solid State
The spontaneous organization of molecules into ordered structures is known as self-assembly. nih.gov For this compound, this process is driven by the formation of the aforementioned non-covalent interactions. In solution, pre-association of molecules can occur, driven by hydrogen bonding and other intermolecular forces. Upon reaching a critical concentration, nucleation and crystal growth will occur, leading to the formation of the solid-state structure.
Solid-state synthesis, such as liquid-assisted grinding, is another strategy to induce self-assembly and form co-crystals or new polymorphic forms. nih.gov This mechanochemical method can sometimes yield different crystalline phases compared to traditional solution-based crystallization. nih.gov
Design and Synthesis of Supramolecular Synthons
A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. researchgate.net The identification and understanding of robust and transferable synthons are central to the rational design of crystalline materials. researchgate.netresearchgate.net In the context of this compound, several key synthons can be anticipated based on its functional groups.
Advanced Materials Science Applications of 6 Aminopyridin 3 Ol Hydrobromide and Its Derivatives
Polymer Design and Synthesis for Enhanced Material Properties
The incorporation of pyridine-based moieties, such as those derived from 6-aminopyridin-3-ol, into polymer chains is a strategic approach to enhance material properties like thermal stability and mechanical strength. The inherent aromaticity and rigidity of the pyridine (B92270) ring contribute to high-performance polymers capable of withstanding demanding conditions.
Aromatic polyimides (PIs), known for their exceptional thermal and mechanical properties, can be synthesized using diamine monomers containing pyridine rings. mdpi.comresearchgate.net The introduction of pyridine units into the polymer backbone can lead to several advantages. The nitrogen atom in the pyridine ring can form polarized bonds, which may increase the solubility of the resulting polymers in organic solvents by enhancing intermolecular dipole-dipole interactions. mdpi.com This improved processability is crucial for applications in microelectronics and aerospace. researchgate.net
For instance, polyimides derived from a diamine monomer containing a pyridine ring, pyrrolidine (B122466) groups, and ether linkages have demonstrated excellent thermal stability, with 10% weight loss temperatures ranging from 552–580 °C and char yields exceeding 67% at 800 °C under a nitrogen atmosphere. mdpi.com Similarly, polyimides synthesized via microwave-assisted polycondensation of a pyridine-containing diamine exhibited high glass transition temperatures (Tg) between 358-473°C and decomposition temperatures (5% weight loss) above 476°C. researchgate.net These polymers also form flexible and strong films with tensile strengths of 82.1-93.3 MPa. researchgate.net The thermal degradation of poly(vinylpyridine)s has also been studied, indicating high thermal resistance with decomposition beginning around 380°C. researchgate.net The reactive extrusion of polymers like polylactic acid (PLA) can also significantly improve thermal stability by creating higher branching and extension of macromolecular chains. mdpi.com
Table 1: Thermal Properties of Pyridine-Containing Polyimides
| Polymer Derivative | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (TGA) (°C) | 10% Weight Loss Temp. (TGA) (°C) | Char Yield at 800°C (%) |
|---|---|---|---|---|
| PIs with Pyrrolidine Groups mdpi.com | > 316 | 527 - 543 | 552 - 580 | 67 - 71 |
| PIs from PyDPM-dianhydride researchgate.net | 358 - 473 | > 476 | Not Reported | Not Reported |
| PI-a (Copolymerized) oaepublish.com | Not Reported | 600 | 620 | Not Reported |
| PI-b (Copolymerized) oaepublish.com | Not Reported | 606 | 623 | Not Reported |
This table presents data compiled from studies on various polyimides incorporating pyridine-based monomers to illustrate the enhancement in thermal properties.
Electronic and Optical Materials Development
The pyridine ring is a common structural motif in organic electronic and optical materials due to its electron-withdrawing nature and chemical stability. Derivatives of 6-aminopyridin-3-ol are being explored for applications in organic light-emitting diodes (OLEDs) and for their unique photophysical properties like aggregation-induced emission (AIE).
Aggregation-Induced Emission (AIE): Many organic luminophores suffer from aggregation-caused quenching (ACQ), where their light-emitting properties diminish in the solid state. nih.govosi.lv AIE is a counterintuitive phenomenon where non-emissive molecules are induced to emit light upon aggregation. nih.govrsc.org This property is highly desirable for solid-state lighting and sensing applications.
Pyridinium (B92312) salts, which can be formed from pyridine derivatives, are known to exhibit AIE. nih.govosi.lvrsc.org The emission arises from non-covalent intermolecular interactions, such as pyridinium-pyridinium and pyridinium-π interactions, in the crystalline state, which restrict intramolecular motions and open up radiative decay channels. nih.govosi.lv Studies have shown that pyridinium salts can feature an increase in emission of up to 187 times in the solid state compared to their solution state. nih.gov
Table 2: Photoluminescent Properties of AIE-Active Pyridinium Salts
| Compound | Emission in Solution (PLQY, %) | Emission in Solid State (PLQY, %) | AIE Enhancement Factor (αAIE) |
|---|---|---|---|
| Pyridinium Salt 2a nih.gov | < 0.1 | 17.3 | > 173 |
| Pyridinium Salt 2b nih.gov | < 0.1 | 18.7 | > 187 |
PLQY: Photoluminescence Quantum Yield. Data from a study on pyridinium carbazoles demonstrating significant AIE effects. nih.gov
Organic Light-Emitting Diodes (OLEDs): Pyridine and its derivatives are widely used in the design of materials for OLEDs, serving as electron-transporting layers, hole-transporting materials, or as part of the emissive molecule itself. acs.orgnih.govnih.gov The electron-deficient nature of the pyridine ring is beneficial for creating bipolar host materials and thermally activated delayed fluorescence (TADF) emitters. acs.orgnih.gov
In TADF emitters, a small energy gap between the singlet and triplet excited states allows for efficient harvesting of all electrically generated excitons, leading to high device efficiencies. Donor-acceptor (D-A) type molecules combining an electron-donating unit with a pyridine-based acceptor are a common design. acs.orgnih.gov For example, 2-pyridone derivatives have been used to create sky-blue and white OLEDs, achieving external quantum efficiencies (EQEs) of up to 9.8% for a white OLED. acs.org Pyridine-pyrene integrated systems have also been developed as efficient hole-transporting materials for OLEDs. nih.gov
Table 3: Performance of OLEDs with Pyridine-Based Emitters
| Emitter Type | Emission Color | Max. External Quantum Efficiency (EQE) (%) |
|---|---|---|
| 2-Pyridone Derivative (Single Layer) acs.org | Sky-Blue | 3.7 |
| 2-Pyridone Derivative (Exciplex) acs.org | Green-Yellow | 6.9 |
| 2-Pyridone Derivative (White OLED) acs.org | White | 9.8 |
| 2,6-dipyridylpyrimidine Derivative (3NPMAF) rsc.org | Sky-Blue | 24.9 |
This table summarizes the performance of various OLED devices that utilize pyridine derivatives as key components in their emissive layers.
Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials are composites that combine the distinct properties of organic and inorganic components at the molecular or nanometer scale. mdpi.comrsc.org This approach aims to create synergistic materials that possess, for example, the mechanical strength and thermal stability of an inorganic matrix (like silica) along with the flexibility and functionality of an organic molecule. mdpi.com
The synthesis of these materials often involves low-temperature sol-gel processes, where organometallic precursors undergo hydrolysis and polycondensation. mdpi.comcsic.es Molecules like 6-aminopyridin-3-ol are ideal organic components for these hybrids. Its hydroxyl (-OH) group can form strong covalent bonds (Class II hybrids) with the inorganic network, while the amino (-NH2) group provides additional functionality. rsc.org
The integration of such organic moieties can be achieved through several methods:
Solution-Phase Reaction: An organic precursor is mixed with an inorganic precursor (e.g., a silicon alkoxide) in a solution to form the hybrid material. nih.gov
Vapor-Phase Infiltration: An organic polymer is exposed to vapors of a metalorganic precursor, which then infiltrates and reacts within the polymer matrix. nih.gov
The resulting hybrid materials can exhibit tailored properties for a wide range of applications, from protective coatings and catalysts to biomedical devices. mdpi.comrsc.org The ability to incorporate specific organic functions, such as the basicity of the amino group or the hydrogen-bonding capability of the hydroxyl group from a pyridinol derivative, allows for the creation of multifunctional solids capable of performing complex tasks, such as cascade reactions in a single, recyclable catalyst. csic.es
Sensors and Detection Systems Based on Pyridinol Scaffolds
The pyridinol scaffold is a versatile platform for the design of chemical sensors, particularly fluorescent chemosensors for the detection of metal ions and other analytes. mdpi.comnih.govcore.ac.uk The pyridine nitrogen and the hydroxyl group can act as a binding site for cations, and this binding event can be designed to trigger a change in the molecule's fluorescence. mdpi.com
The general mechanism for many of these sensors involves a photoinduced electron transfer (PET) process. core.ac.uk In the unbound state, the fluorescence of the fluorophore (the light-emitting part of the molecule) is quenched. Upon binding a target analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence. core.ac.uk Conversely, some sensors operate via a "turn-off" mechanism where fluorescence is quenched upon binding. aalto.firesearchgate.net
Recent research has demonstrated the utility of pyridinol-based sensors for detecting a variety of analytes:
Heavy Metal Ions: Pyridine derivatives have been synthesized into fluorescent sensors for the rapid identification of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in water. mdpi.com
Iron (Fe³⁺): Oxazolonaphthoimidazo[1,2-a]pyridine-based fluorescent probes have shown high sensitivity and selectivity for Fe³⁺, with detection limits in the nanomolar range. aalto.firesearchgate.net These sensors have also been used for intracellular imaging of Fe³⁺. researchgate.net
Zinc (Zn²⁺): Pyrazoloquinoline derivatives have been developed as fluorescent sensors for Zn²⁺, showing a 13-fold increase in fluorescence quantum yield upon complexation, with a detection limit of 0.193 µM. nih.gov
Organic Vapors: Vapochromic sensors that change color in the presence of specific vapors, such as pyridine, have been developed by depositing a sensitive complex onto an optical fiber. mdpi.com
Table 4: Performance of Various Pyridinol-Based Sensor Systems
| Sensor Scaffold | Target Analyte | Sensing Mechanism | Detection Limit |
|---|---|---|---|
| Oxazolonaphthoimidazo[1,2-a]pyridine (V3) aalto.firesearchgate.net | Fe³⁺ | Fluorescence Turn-Off | 14.1 nM |
| Oxazolonaphthoimidazo[1,2-a]pyridine (V4) aalto.firesearchgate.net | Fe³⁺ | Fluorescence Turn-Off | 4.5 nM |
| 1H-pyrazolo[3,4-b]quinoline Derivative nih.gov | Zn²⁺ | Fluorescence Turn-On | 193 nM |
| Pyridine Derivative Array mdpi.com | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Fluorescence Response | Qualitative Identification |
| 3,5,6-trichloro-2-pyridinol (B117793) Immunosensor scispace.com | 3,5,6-trichloro-2-pyridinol | Surface Plasmon Resonance | 0.002 µg/L |
This table highlights the diversity of analytes and the high sensitivity that can be achieved with sensor systems based on the pyridinol and related pyridine scaffolds.
Catalytic Applications and Ligand Design with 6 Aminopyridin 3 Ol Hydrobromide
Role as a Ligand in Homogeneous Catalysis
In homogeneous catalysis, the aminopyridinol scaffold can act as a bidentate or monodentate ligand, coordinating to a metal center through the pyridine (B92270) nitrogen and the hydroxyl oxygen or the amino nitrogen. This coordination can modulate the electronic properties and steric environment of the metal, thereby influencing its catalytic activity. For instance, aminophenol-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions. These ligands can stabilize metal complexes and participate directly in the catalytic cycle through proton or electron transfer events.
The 6-aminopyridin-3-ol ligand, with its distinct electronic and structural features, could potentially be utilized in several types of homogeneous catalytic reactions. The electron-donating nature of the amino and hydroxyl groups can enhance the electron density at the metal center, which can be beneficial for oxidative addition steps in cross-coupling reactions.
Table 1: Potential Homogeneous Catalytic Applications for Aminopyridinol Ligands
| Catalytic Reaction | Potential Role of 6-Aminopyridin-3-ol Ligand | Metal Center |
|---|---|---|
| C-C Cross-Coupling | Stabilization of the active catalytic species, modulation of electronic properties. | Palladium, Nickel |
| C-N Cross-Coupling | Facilitation of reductive elimination, stabilization of the metal-amide intermediate. | Palladium, Copper |
| Hydrogenation | Activation of H₂, stabilization of metal hydride species. | Ruthenium, Iridium |
| Oxidation | Modulation of metal's redox potential, stabilization of high-valent metal-oxo species. | Iron, Manganese |
Application in Heterogeneous Catalysis (e.g., as part of supported catalysts)
The functional groups of 6-aminopyridin-3-ol offer anchoring points for immobilization onto solid supports, paving the way for its use in heterogeneous catalysis. Supported catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. The aminopyridinol ligand could be grafted onto materials like silica, alumina, or polymers.
For example, pyridine derivatives have been anchored on graphene nanoribbons to create metal-free electrocatalysts for the oxygen reduction reaction. rsc.org Similarly, cerium-based catalysts, both homogeneous and heterogeneous, have been utilized for the N-oxidation of pyridine derivatives. researchgate.net While no specific studies on supported 6-aminopyridin-3-ol catalysts were found, the principles from related systems suggest its potential in this area.
Table 2: Potential Supports for 6-Aminopyridin-3-ol in Heterogeneous Catalysis
| Support Material | Potential Immobilization Strategy | Potential Catalytic Application |
|---|---|---|
| Silica (SiO₂) | Covalent bonding via the hydroxyl or amino group. | Cross-coupling reactions, hydrogenations. |
| Alumina (Al₂O₃) | Adsorption or covalent attachment. | Oxidation reactions, acid-catalyzed reactions. |
| Polymers | Incorporation into the polymer backbone or grafting onto the surface. | Flow chemistry applications, selective catalysis. |
| Graphene/Carbon Nanotubes | π-π stacking interactions or covalent functionalization. | Electrocatalysis, oxidation reactions. |
Design of Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Chiral amines and their derivatives are a significant class of catalysts and ligands in asymmetric synthesis. psu.edu While 6-aminopyridin-3-ol itself is achiral, it can serve as a scaffold for the synthesis of chiral ligands. Modification of the amino or hydroxyl group with chiral auxiliaries can introduce stereogenic centers.
For instance, the formation of Schiff bases by reacting the amino group with chiral aldehydes is a common strategy to create chiral ligands. These ligands can then be complexed with transition metals to catalyze a variety of asymmetric transformations, such as reductions, alkylations, and cycloadditions. Although no specific examples of chiral ligands derived from 6-aminopyridin-3-ol were found in the surveyed literature, the general principles of chiral ligand design are applicable. nih.gov
Catalytic Activity in Organic Transformations (e.g., C-C coupling, amination)
While direct studies on 6-aminopyridin-3-ol hydrobromide in C-C coupling or amination are scarce, related aminopyridine and hydroxypyridine ligands have shown utility in such transformations. For example, palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines have been reported. nih.gov These reactions often rely on specialized phosphine (B1218219) ligands to achieve high efficiency. The presence of both an amino and a hydroxyl group in 6-aminopyridin-3-ol could offer unique reactivity or selectivity in similar palladium-catalyzed reactions.
In the context of C-C coupling, pyridine sulfinates have been demonstrated as effective coupling partners in palladium-catalyzed reactions with aryl halides, overcoming some of the challenges associated with pyridine-based boronic acids. rsc.org This suggests that derivatives of 6-aminopyridin-3-ol could potentially be developed into effective coupling partners.
Influence of Pyridinol Moiety on Catalytic Selectivity and Efficiency
The electronic and steric properties of the pyridinol moiety can significantly influence the selectivity and efficiency of a catalytic system. The position of the hydroxyl and amino groups on the pyridine ring dictates their electronic influence (inductive and mesomeric effects) on the coordinating nitrogen atom and, consequently, on the metal center. nih.gov
The hydroxyl group, particularly after deprotonation to a pyridinolate, is a strong electron-donating group, which can increase the electron density on the metal center. This can enhance the rate of oxidative addition and influence the regioselectivity of reactions like hydroformylation. manchester.ac.uk The amino group also contributes to the electron-donating character of the ligand. The interplay of these electronic effects, along with the steric hindrance provided by the ligand scaffold, can be fine-tuned to optimize a catalyst for a specific transformation. sci-hub.stresearchgate.net For instance, in ruthenium polypyridyl CO₂ reduction catalysts, both steric and electronic effects of the ligands play a crucial role in determining the reactivity of the complexes. sci-hub.st
Structure Property and Structure Activity Relationship Sar/spr Studies of Aminopyridinol Systems
Correlations Between Molecular Structure and Spectroscopic Properties
The spectroscopic signature of a molecule is a direct reflection of its structural and electronic makeup. For aminopyridinol systems, techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into their molecular architecture.
In ¹H NMR spectroscopy, the chemical shifts of the protons on the pyridine (B92270) ring are influenced by the electronic effects of the amino and hydroxyl substituents. The amino group, being an electron-donating group, tends to increase the electron density on the ring, leading to an upfield shift of the ring protons. Conversely, the electronegative nitrogen atom in the pyridine ring deshields the adjacent protons, causing them to appear at a lower field. The proton of the hydroxyl group is often observed as a broad signal, and its chemical shift can be concentration-dependent due to hydrogen bonding. The addition of D₂O typically leads to the exchange of the -OH and -NH₂ protons, causing their signals to disappear from the spectrum, which is a useful diagnostic tool. libretexts.org
¹³C NMR spectroscopy provides information about the carbon skeleton. The carbons directly attached to the nitrogen of the pyridine ring and the oxygen of the hydroxyl group are deshielded and appear at a lower field. The electron-donating amino group will cause a shielding effect on the ortho and para carbons relative to its position.
Infrared spectroscopy is particularly useful for identifying the functional groups present in aminopyridinols. The O-H stretching vibration of the hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening resulting from hydrogen bonding. The N-H stretching vibrations of the primary amino group are observed as two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. libretexts.org The C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ range.
For a closely related compound, 6-amino-5-chloro-pyridin-3-ol, the following NMR data has been reported, which can serve as a reference for understanding the spectroscopic properties of 6-Aminopyridin-3-ol. researchgate.net
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 5.51 | s | -NH₂ |
| ¹H | 7.11 | d | CH (ring) |
| ¹H | 7.56 | d | CH (ring) |
| ¹H | 9.24 | brs | -OH |
| ¹³C | 113.58 | CH (ring) | |
| ¹³C | 125.21 | C-Cl | |
| ¹³C | 133.73 | CH (ring) | |
| ¹³C | 146.21 | C-NH₂ | |
| ¹³C | 149.46 | C-OH |
Influence of Substituents on Electronic and Conformational Landscapes
The electronic and conformational properties of the aminopyridinol ring system are highly sensitive to the nature and position of substituents. The amino (-NH₂) and hydroxyl (-OH) groups in 6-Aminopyridin-3-ol are both electron-donating groups, which significantly influence the electronic distribution within the pyridine ring. tandfonline.com These groups increase the electron density at the ortho and para positions relative to their own positions through resonance effects. This, in turn, affects the molecule's reactivity, basicity, and its potential to engage in intermolecular interactions.
Computational studies on substituted pyridines have shown that electron-donating substituents generally decrease the HOMO-LUMO energy gap, making the molecule more polarizable and reactive. tandfonline.com The presence of these substituents can also influence the preferred conformation of the molecule. For 3-hydroxypyridine (B118123), theoretical studies have explored the tautomeric equilibrium between the hydroxy form and the zwitterionic form, with the hydroxy form being predominant in solvents of low dielectric constant. mdpi.com
| Substituent Type | Effect on Pyridine Ring | Impact on HOMO-LUMO Gap | Example |
|---|---|---|---|
| Electron-Donating | Increases electron density (ortho/para) | Decreases | -NH₂, -OH |
| Electron-Withdrawing | Decreases electron density | Increases | -NO₂, -Cl |
Ligand Design Principles for Modulating Binding Affinity (e.g., to receptors, enzymes)
The aminopyridinol scaffold is a valuable starting point for the design of ligands that can bind to biological targets such as enzymes and receptors with high affinity and selectivity. chemimpex.com The principles of ligand design focus on optimizing the interactions between the ligand and the target's binding site.
A key principle is the strategic placement of functional groups that can form favorable interactions with the amino acid residues in the binding pocket. The amino and hydroxyl groups of 6-Aminopyridin-3-ol are particularly important as they can act as both hydrogen bond donors and acceptors. nih.gov Structure-activity relationship (SAR) studies on related aminopyridine and aminopyrimidine derivatives have demonstrated that modifications to the core structure can have a profound impact on binding affinity. For example, in the design of fibroblast growth factor receptor 4 (FGFR4) inhibitors, a series of aminotrimethylpyridinol derivatives were synthesized, and their inhibitory activity was evaluated. researchgate.net
Another important design principle is the consideration of steric and electronic complementarity between the ligand and the binding site. The size and shape of the ligand must be such that it fits snugly into the binding pocket, maximizing van der Waals interactions. The electronic properties of the ligand should also complement those of the binding site to facilitate favorable electrostatic interactions. In some cases, introducing hydrophobic groups can enhance binding affinity through the hydrophobic effect.
The design of enzyme inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction or that bind irreversibly to the active site. The aminopyridinol core can be functionalized with various side chains to achieve these goals.
| Structural Modification | Design Principle | Potential Effect on Binding Affinity |
|---|---|---|
| Addition of hydrogen bond donors/acceptors | Enhance hydrogen bonding interactions | Increase |
| Introduction of hydrophobic groups | Utilize the hydrophobic effect | Increase |
| Modification of ring substituents | Optimize steric and electronic complementarity | Increase or Decrease |
| Introduction of reactive groups | Covalent and irreversible binding | Significant Increase |
Mechanistic Insights into Molecular Recognition Processes
Molecular recognition is the process by which molecules selectively bind to one another. For aminopyridinol systems, understanding the mechanisms of molecular recognition is crucial for explaining their biological activity. The binding of a ligand to its target is governed by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. nih.gov
The amino and hydroxyl groups of 6-Aminopyridin-3-ol are key players in molecular recognition, primarily through their ability to form multiple hydrogen bonds. nih.govstmarys-ca.edu Hydrogen bonds are directional interactions that contribute significantly to both the affinity and specificity of binding. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor.
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for gaining mechanistic insights into molecular recognition. These methods can predict the binding mode of a ligand in the active site of a target and identify the key interactions that stabilize the ligand-target complex. For instance, docking studies can reveal how an aminopyridinol derivative orients itself within a binding pocket to maximize its interactions with surrounding amino acid residues. nih.gov
Q & A
Basic: What synthetic methodologies are recommended for preparing 6-aminopyridin-3-ol hydrobromide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves bromination of the pyridine precursor followed by aminolysis. Key steps include:
- Bromination: Use HBr or NBS (N-bromosuccinimide) under controlled conditions (0–5°C) to avoid over-bromination .
- Aminolysis: React the brominated intermediate with aqueous ammonia (25% w/v) at 60–80°C for 6–8 hours.
- Purification: Recrystallize from ethanol/water mixtures to achieve >95% purity. Optimize yields (70–85%) by maintaining anhydrous conditions during bromination and using excess ammonia in a sealed reactor .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., NH₂ at C6, OH at C3). DMSO-d₆ is preferred for resolving hydroxyl and amine protons .
- HPLC-PDA: Use a C18 column (3.5 µm, 150 mm) with 0.1% TFA in water/acetonitrile (95:5 to 70:30 gradient) to assess purity (>98%) and detect degradation products .
- Elemental Analysis: Verify Br⁻ content via ion chromatography (e.g., 18–20% w/w bromide) .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods to prevent aerosol/dust inhalation. Ground equipment to avoid static discharge .
- PPE: Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritation .
- Spill Management: Neutralize spills with 5% sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .
Advanced: How does this compound inhibit angiogenesis, and what experimental models validate this mechanism?
Methodological Answer:
- Mechanism: The compound disrupts VEGF and 5-HT signaling pathways by competitively binding to VEGFR-2 and 5-HT₂B receptors, blocking downstream ERK/MAPK activation .
- Validation Models:
Advanced: How should researchers design dose-response studies to resolve contradictions between antioxidant and antiangiogenic activities of this compound?
Methodological Answer:
- Dose Range: Test 1–100 µM in parallel assays. Antioxidant effects (e.g., DPPH scavenging) dominate at <10 µM, while antiangiogenic activity requires >25 µM .
- Assay Controls: Include N-acetylcysteine (antioxidant control) and SU-4312 (VEGFR inhibitor) to isolate pathways.
- Data Normalization: Express results as % inhibition relative to vehicle and validate via Western blot (e.g., p-ERK vs. Nrf2 levels) .
Advanced: What strategies ensure stability of this compound in aqueous solutions during long-term studies?
Methodological Answer:
- Buffer Selection: Use pH 6.5–7.0 phosphate buffer to minimize hydrolysis. Avoid alkaline conditions (>pH 8) to prevent deprotonation and degradation .
- Storage: Aliquot solutions at -20°C under argon. Monitor degradation via weekly HPLC (retention time shift >5% indicates instability) .
Advanced: Which receptor subtypes mediate the compound’s interaction with serotonin pathways, and how are these interactions quantified?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
